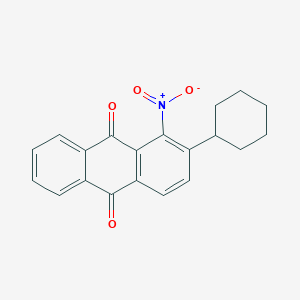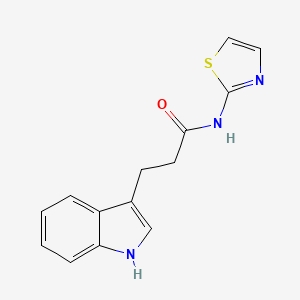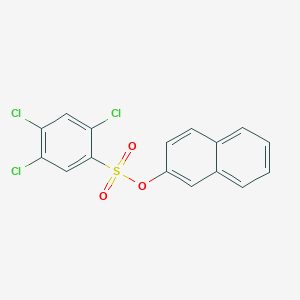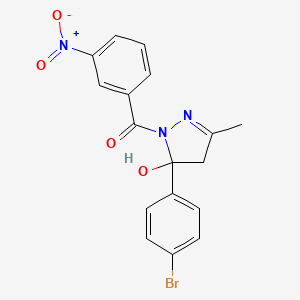
2-cyclohexyl-1-nitroanthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclohexyl-1-nitroanthra-9,10-quinone, also known as NCAQ, is an organic compound that has been widely studied for its potential use in various scientific research applications. NCAQ belongs to the family of anthraquinone derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 2-cyclohexyl-1-nitroanthra-9,10-quinone is not fully understood, but it is believed to be related to its ability to generate reactive oxygen species (ROS) in cells. ROS are known to play a role in various cellular processes, including cell signaling, gene expression, and cell death. 2-cyclohexyl-1-nitroanthra-9,10-quinone has been found to induce apoptosis (programmed cell death) in cancer cells by increasing ROS levels and disrupting mitochondrial function.
Biochemical and Physiological Effects
2-cyclohexyl-1-nitroanthra-9,10-quinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-cyclohexyl-1-nitroanthra-9,10-quinone has also been found to have antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. In addition, 2-cyclohexyl-1-nitroanthra-9,10-quinone has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using 2-cyclohexyl-1-nitroanthra-9,10-quinone in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer drugs. Another advantage is its fluorescent properties, which make it useful for cellular imaging studies. However, one limitation of using 2-cyclohexyl-1-nitroanthra-9,10-quinone is its potential toxicity, which can vary depending on the concentration used and the cell type tested.
未来方向
There are several future directions for research on 2-cyclohexyl-1-nitroanthra-9,10-quinone. One area of interest is the development of 2-cyclohexyl-1-nitroanthra-9,10-quinone-based anticancer drugs. Another area of interest is the use of 2-cyclohexyl-1-nitroanthra-9,10-quinone as a fluorescent probe for cellular imaging studies. Further studies are also needed to better understand the mechanism of action of 2-cyclohexyl-1-nitroanthra-9,10-quinone and its potential toxicity in different cell types.
合成方法
The synthesis of 2-cyclohexyl-1-nitroanthra-9,10-quinone involves a multi-step process that starts with the reaction of 2-cyclohexyl-1,4-naphthoquinone with nitric acid to produce the corresponding nitro derivative. This is followed by the reduction of the nitro group using a reducing agent such as zinc dust or iron powder to yield 2-cyclohexyl-1-nitroanthra-9,10-quinone. The final product is then purified using column chromatography to obtain a pure sample.
科学研究应用
2-cyclohexyl-1-nitroanthra-9,10-quinone has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-cyclohexyl-1-nitroanthra-9,10-quinone has also been investigated for its potential use as a fluorescent probe in cellular imaging studies.
属性
IUPAC Name |
2-cyclohexyl-1-nitroanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-19-14-8-4-5-9-15(14)20(23)17-16(19)11-10-13(18(17)21(24)25)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDYBZSIYXYQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-nitroanthracene-9,10-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4883442.png)


![5-bromo-2-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4883452.png)
![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4883456.png)
![1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethyl-4-piperidinol hydrochloride](/img/structure/B4883460.png)


![3-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B4883488.png)
![3-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4883499.png)
![2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinamine trifluoroacetate](/img/structure/B4883514.png)


![N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide](/img/structure/B4883531.png)